molecular formula C13H17N5O B2497149 N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pivalamide CAS No. 1421509-96-7

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pivalamide

Cat. No.: B2497149
CAS No.: 1421509-96-7
M. Wt: 259.313
InChI Key: RTEQPTLWRFKKQU-UHFFFAOYSA-N
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Description

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pivalamide is a synthetic organic compound offered for research purposes. This molecule features a 2-imidazol-1-ylpyrimidine core, a scaffold recognized in medicinal chemistry for its potential to interact with biologically relevant enzymes . Specifically, compounds based on the 2-(imidazol-1-yl)pyrimidine structure have been identified as inhibitors of inducible nitric oxide synthase (iNOS) dimerization . By preventing the formation of active iNOS dimers, such inhibitors can suppress the production of nitric oxide (NO), a key signaling molecule involved in inflammatory pathways . This mechanism suggests potential research applications for this compound class in studying inflammatory and autoimmune conditions. The imidazole ring is a privileged structure in pharmacology and is present in a wide array of biologically active molecules, serving as a key building block in many pharmaceuticals . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

2,2-dimethyl-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-9-14-5-6-18(9)12-15-7-10(8-16-12)17-11(19)13(2,3)4/h5-8H,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEQPTLWRFKKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pivalamide typically involves the formation of the imidazole and pyrimidine rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions to form the imidazole ring. The pyrimidine ring is then synthesized through a series of condensation reactions. Finally, the two rings are coupled using reagents like pivaloyl chloride to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using high-yielding reactions, cost-effective reagents, and scalable reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pivalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pivalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pivalamide with analogous pyridine and pyrimidine derivatives containing pivalamide or related substituents. Data are derived from commercial catalogs and patent literature :

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Catalog/Patent Reference
This compound C₁₃H₁₈N₆O₂ (estimated) ~314.33 (estimated) Pyrimidine core, 2-methylimidazole, pivalamide Not explicitly listed
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide C₁₁H₁₂ClIN₂O₂ 366.58 Chloro, iodo, formyl on pyridine; pivalamide HB180 series
N-(4-(dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide C₁₃H₁₈FIN₂O₃ 396.20 Fluoro, iodo, dimethoxymethyl on pyridine; pivalamide HB165 series
N-(5-fluoropyridin-2-yl)pivalamide C₁₀H₁₃FN₂O₂ 224.23 Fluoro on pyridine; pivalamide HB061 series
N-(2-(3-Cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)benzamide C₃₄H₃₄N₈O₄ (estimated) ~658.71 (estimated) Quinoline core, cyano, piperidine-acetamido, tetrahydrofuran-oxy Patent (2019)

Key Observations:

Core Heterocycle Differences: The target compound uses a pyrimidine core, whereas analogs like HB165 and HB180 feature pyridine backbones. Pyrimidines generally exhibit higher planarity and hydrogen-bonding capacity, which may influence binding affinity in biological systems . Quinoline-based analogs (e.g., Patent ) introduce a fused aromatic system, enhancing π-stacking interactions but increasing molecular weight significantly (~658 vs. ~314 g/mol).

In contrast, the target compound lacks halogens but incorporates a 2-methylimidazole group, which may enhance solubility in polar solvents . Pivalamide Group: Present in all listed compounds, this moiety provides steric protection against metabolic degradation, a feature critical for improving pharmacokinetic profiles in drug candidates .

Commercial Availability: Pyridine-based pivalamides (e.g., HB061, HB165) are commercially available at standardized pricing ($240–$6,000 depending on quantity), suggesting scalability for industrial use. The target compound’s absence from catalogs implies it may be a novel or niche research material .

Research Findings and Functional Implications

  • Synthetic Utility : Compounds like HB180 and HB165 serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), where halogen substituents (I, Cl) act as leaving groups. The target compound’s imidazole group could facilitate metal coordination or serve as a directing group in catalysis .

Biological Activity

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pivalamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy and applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Imidazole Ring : The imidazole moiety is synthesized by reacting appropriate precursors under acidic conditions.
  • Pyrimidine Ring Formation : This is achieved through reactions involving 2-aminopyrimidine.
  • Coupling Reaction : The imidazole and pyrimidine components are coupled using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
  • Amide Formation : The final step involves the reaction with pivalic acid to form the amide derivative.

These methods ensure high yields and purity of the final product, which is crucial for subsequent biological evaluations.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various kinases involved in cell signaling pathways, which can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayObserved EffectReference
Kinase InhibitionDDR1, DDR2Reduced phosphorylation; anti-inflammatory effects
Cytokine SuppressionIL-6Dose-dependent inhibition in macrophages
Cell ProliferationCancer Cell LinesInduced apoptosis

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Anti-inflammatory Effects : In a study involving mouse primary peritoneal macrophages, this compound demonstrated significant inhibition of LPS-induced IL-6 production. This suggests its potential as an anti-inflammatory agent, particularly in conditions characterized by excessive cytokine release .
  • Cancer Research : Research has indicated that this compound can inhibit cell proliferation in various cancer cell lines by targeting specific kinases. For instance, it was observed to induce apoptosis in breast cancer cells through the modulation of DDR pathways .
  • Pharmacological Profiling : A comprehensive pharmacological profile revealed that this compound exhibits favorable pharmacokinetic properties, making it a candidate for further development into therapeutic agents against inflammatory diseases and cancers .

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